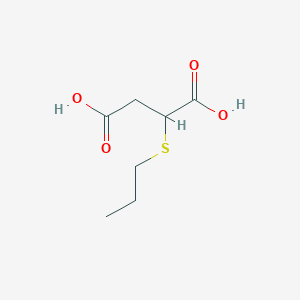
2-(Propylsulfanyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfanyl)butanedioic acid is an organic compound that belongs to the class of butanedioic acids It is characterized by the presence of a propylsulfanyl group attached to the butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with propylthiol in the presence of a suitable catalyst. The reaction typically requires controlled conditions such as temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Propylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A simple butanedioic acid without the propylsulfanyl group.
2-(Methylsulfanyl)butanedioic acid: Similar structure with a methylsulfanyl group instead of propylsulfanyl.
2-(Ethylsulfanyl)butanedioic acid: Contains an ethylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)butanedioic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the propylsulfanyl functionality is desired.
Propriétés
Numéro CAS |
45015-91-6 |
|---|---|
Formule moléculaire |
C7H12O4S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-propylsulfanylbutanedioic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-3-12-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
VSXFXFSHZGLCKR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


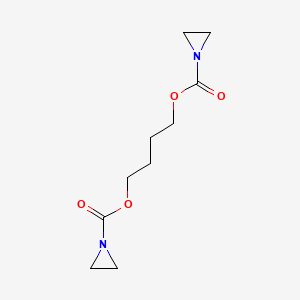

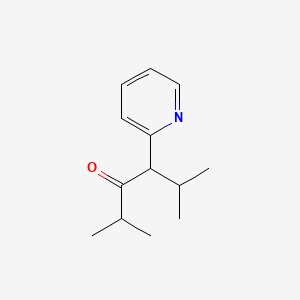
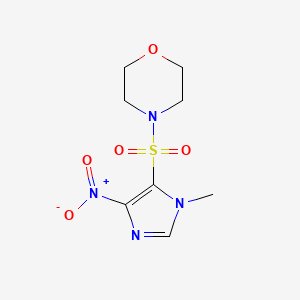
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
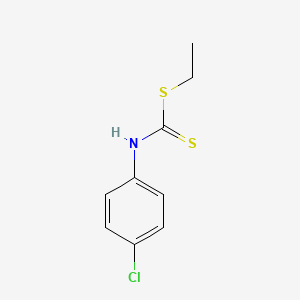
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
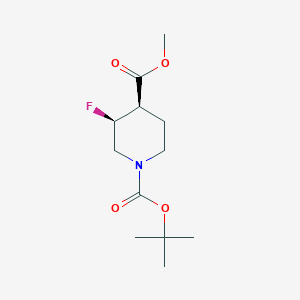
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
